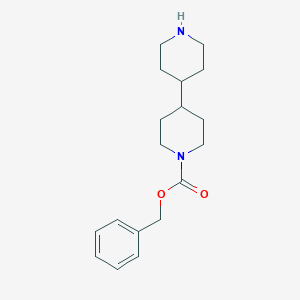

N-Cbz-4,4'-bipiperidine

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Cbz-4,4’-bipiperidine typically involves the protection of 4,4’-bipiperidine with a carbobenzyloxy group. One common method is the reaction of 4,4’-bipiperidine with benzyl chloroformate in the presence of a base such as sodium carbonate or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for N-Cbz-4,4’-bipiperidine are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

化学反応の分析

Types of Reactions

N-Cbz-4,4’-bipiperidine can undergo various chemical reactions, including:

Hydrogenation: The Cbz protecting group can be removed by catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution Reactions: The bipiperidine core can participate in nucleophilic substitution reactions, where the nitrogen atoms can be alkylated or acylated.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the Cbz group.

Common Reagents and Conditions

Hydrogenation: Palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Hydrogenation: Removal of the Cbz group yields 4,4’-bipiperidine.

Substitution: Alkylated or acylated derivatives of N-Cbz-4,4’-bipiperidine.

Oxidation and Reduction: Various oxidized or reduced forms of the bipiperidine core.

科学的研究の応用

Common Reagents and Conditions

- Hydrogenation : Palladium on carbon (Pd/C) in the presence of hydrogen gas.

- Substitution : Alkyl halides or acyl chlorides with a base such as triethylamine.

- Oxidation : Using potassium permanganate or chromium trioxide.

- Reduction : Lithium aluminum hydride or sodium borohydride.

Scientific Research Applications

N-Cbz-4,4'-bipiperidine has several notable applications across various fields:

Organic Synthesis

It serves as an intermediate in the synthesis of complex organic molecules. The Cbz group allows for selective reactions at other functional groups, making it valuable in multi-step syntheses.

Medicinal Chemistry

This compound is explored for its potential in drug development, particularly for central nervous system (CNS) active agents. It has been investigated as a precursor for enzyme inhibitors and receptor ligands. For instance, derivatives of this compound have shown promise as inhibitors of Vascular Adhesion Protein-1 (VAP-1), which plays a role in inflammatory responses.

Research indicates that modifications to the bipiperidine structure can enhance binding affinity towards specific biological targets. This includes interactions that could lead to analgesic and anti-inflammatory effects.

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and as a precursor in synthesizing polymers and advanced materials.

Case Study 1: Synthesis of Guanidine Derivatives

Research demonstrated the use of this compound in synthesizing guanidine derivatives that inhibit VAP-1. The study highlighted how structural modifications enhanced binding affinity and selectivity towards this target, showcasing its therapeutic potential against inflammatory diseases.

Case Study 2: Palladium-Catalyzed Aminocarbonylation

In another study, this compound hydrochloride was employed as a nucleophile in palladium-catalyzed aminocarbonylation reactions to introduce specific moieties into benzodiazepine structures. This method proved efficient regarding yield and selectivity compared to alternative synthetic routes.

作用機序

The mechanism of action of N-Cbz-4,4’-bipiperidine is primarily related to its role as a protected intermediate. The Cbz group protects the nitrogen atoms, preventing unwanted reactions during synthetic processes. Upon removal of the Cbz group, the bipiperidine core can interact with various molecular targets, depending on the specific application. For example, in medicinal chemistry, the deprotected bipiperidine may act on CNS receptors or enzymes, modulating their activity.

類似化合物との比較

Similar Compounds

4,4’-Bipiperidine: The parent compound without the Cbz protection.

N-Boc-4,4’-bipiperidine: Another protected form, where the nitrogen atoms are protected by a tert-butoxycarbonyl (Boc) group.

N-Fmoc-4,4’-bipiperidine: Protected by a fluorenylmethyloxycarbonyl (Fmoc) group.

Uniqueness

N-Cbz-4,4’-bipiperidine is unique due to the stability and ease of removal of the Cbz protecting group. This makes it particularly useful in multi-step organic syntheses where selective deprotection is required. Compared to Boc and Fmoc protections, the Cbz group offers different reactivity and stability profiles, making it suitable for specific synthetic applications.

生物活性

N-Cbz-4,4'-bipiperidine is a compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a bipiperidine backbone with a carbobenzyloxy (Cbz) protecting group. Its chemical formula is , and it features two piperidine rings connected by a carbon-carbon bond, which contributes to its conformational flexibility.

The biological activity of this compound can be attributed to several mechanisms:

- Aminergic Activity : Compounds with bipiperidine structures often interact with aminergic receptors, influencing neurotransmission in the central nervous system (CNS). This interaction can lead to effects such as analgesia or modulation of mood.

- Antiviral Properties : Research has indicated that derivatives of bipiperidine compounds can inhibit viral replication. For instance, N-benzyl 4,4-disubstituted piperidines have shown efficacy against influenza viruses by interfering with hemagglutinin-mediated membrane fusion processes .

- Enzyme Inhibition : Certain studies suggest that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways, thereby altering drug metabolism and enhancing bioavailability.

Biological Activity Data

The following table summarizes key biological activity data for this compound and related compounds:

| Compound | Activity Type | EC50 (µM) | Notes |

|---|---|---|---|

| This compound | Antiviral | TBD | Potential inhibitor of influenza virus replication |

| N-benzyl 4,4-disubstituted piperidines | Antiviral | 1.9 | Effective against H1N1; novel mechanism identified |

| N-benzyl 4-fluorobenzyl piperidine | Antiviral | 9.3 | Higher activity against influenza A/PR/8/34 virus |

Study on Antiviral Activity

A study conducted by de Castro et al. explored the antiviral properties of N-benzyl 4,4-disubstituted piperidines. The researchers synthesized a series of compounds and evaluated their efficacy against the H1N1 influenza virus. The compound demonstrated low micromolar activity with a significant reduction in viral replication in MDCK cells . The mechanism was linked to the inhibition of hemagglutinin fusion peptide interactions.

Neuropharmacological Effects

In another investigation, this compound was assessed for its neuropharmacological effects in animal models. The compound was administered intraperitoneally to evaluate its impact on pain response and anxiety-like behavior. Results indicated a dose-dependent reduction in pain sensitivity and anxiety levels compared to control groups, suggesting potential applications in pain management therapies .

特性

IUPAC Name |

benzyl 4-piperidin-4-ylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O2/c21-18(22-14-15-4-2-1-3-5-15)20-12-8-17(9-13-20)16-6-10-19-11-7-16/h1-5,16-17,19H,6-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYXVUJHYDUORFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2CCN(CC2)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40450621 | |

| Record name | Benzyl [4,4'-bipiperidine]-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109397-72-0 | |

| Record name | Benzyl [4,4'-bipiperidine]-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Q1: What is the role of N-Cbz-4,4'-bipiperidine hydrochloride in the synthesis described in the paper?

A1: this compound hydrochloride acts as the nucleophile in the palladium-catalyzed aminocarbonylation reaction. It reacts with the 7-bromo or 7-iodo-1,4-benzodiazepine substrate in the presence of a palladium catalyst and carbon monoxide. This results in the formation of a new carbon-nitrogen bond, effectively introducing the 7-(4,4'-bipiperidinylcarbonyl) moiety into the benzodiazepine structure [].

Q2: Are there alternative methods for introducing the 7-(4,4'-bipiperidinylcarbonyl) group, and how does the palladium-catalyzed approach compare?

A2: While alternative methods might exist, the research highlights the efficiency of the palladium-catalyzed aminocarbonylation reaction for this specific transformation []. This approach offers advantages in terms of reaction yield and selectivity, potentially outperforming other synthetic routes. Further research would be needed to directly compare this method with other potential synthetic strategies.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。